molecular formula C33H43N3O8 B613385 Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH CAS No. 911838-56-7

Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH

Cat. No. B613385
CAS RN: 911838-56-7
M. Wt: 609.72
InChI Key: JAHDJVRHKPYPNY-PHXCCWLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is a peptide derivative of the amino acids L-lysine, L-threonine, and L-methionine. It is a modified form of the natural peptide sequence of amino acids found in proteins, and is commonly used in synthetic peptide synthesis. This compound is a versatile molecule that is used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

  • Polypeptide Synthesis Improvement : Studies have aimed at simplifying and enhancing the synthesis of polypeptides, which are crucial for understanding human physiological processes and could aid in disease prevention and treatment. For instance, the synthesis and structure characterization of Fmoc-L-Lys(Boc)-Gly-OH has been explored to provide experimental basis and theoretical reference for amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

  • Spectroscopy in Merrifield Peptide Synthesis : Near-infrared Fourier-transform Raman spectroscopy was used to follow the stepwise solid-phase synthesis of peptides, highlighting the role of Fmoc as the N-α-protecting group and its influence on secondary structure formation during peptide synthesis (B. Larsen et al., 1993).

Functional Applications

  • Radiolabeling for Imaging : The synthesis of Fmoc-lys(HYNIC-Boc)-OH without HPLC purification illustrates its efficiency for the solid-phase synthesis of 99mTc-labeled peptides, enhancing the versatility of HYNIC for 99mTc peptide labeling and potentially impacting biomedical imaging applications (M. Surfraz et al., 2007).

  • Supramolecular Gels : Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s were synthesized and demonstrated to serve as organogelators, forming stable thermo-reversible organogels in various solvents. This study provides insights into the self-assembly mechanisms and potential applications of these gels in material science (Zong Qianying et al., 2016).

Synthesis Techniques

  • Optimized Synthesis Procedures : Research on the synthesis procedure of protected lysine aimed to improve the yield and purity of Fmoc-L-Lys(Boc), which is essential for solid phase peptide synthesis. The optimization led to significant improvements, making the process more efficient for producing high-purity compounds (Zhu Yi-shen, 2003).

  • Site-Specific Lysine Modification : The concise preparation of Nα-Fmoc-Nɛ-(Boc, methyl)-lysine showcases a method for synthesizing peptides containing site-specifically lysine monomethylated residues, crucial for studying protein functions and modifications (Z.-P. Huang et al., 2007).

properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39)/t20-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHDJVRHKPYPNY-PHXCCWLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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